

Application Notes and Protocols for Cangrelor in In Vivo Animal Studies

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Compound of Interest

Compound Name: Cangrelor (tetrasodium)

Cat. No.: B10831623

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These application notes provide a comprehensive guide to the use of Cangrelor, a direct-acting, intravenous P2Y12 platelet inhibitor, in in vivo animal studies. This document includes detailed dosage information, experimental protocols for common thrombosis models, and guidance on dose calculations from human equivalents.

Quantitative Data Summary

The following tables summarize reported intravenous dosages of Cangrelor used in various animal models. It is crucial to note that the optimal dose can vary depending on the specific animal model, the experimental endpoint, and the thrombosis induction method. Therefore, these tables should be used as a starting point for dose-range finding studies.

Table 1: Cangrelor Dosage in Rodent Models

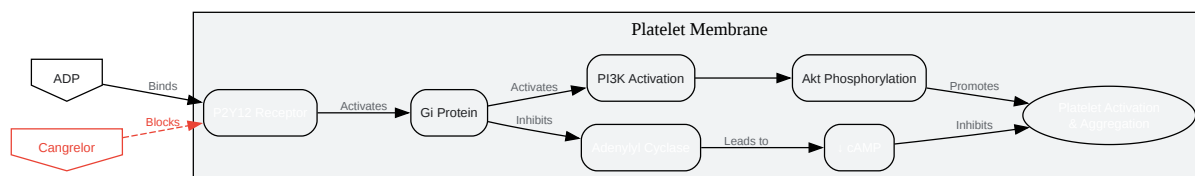
Animal Model	Bolus Dose	Infusion Rate	Duration	Experimental Model	Observed Effect
Mouse	7.8 mg/kg	-	Single dose	Flow cytometry analysis of platelet activation	75.4 ± 19.5% inhibition of active α IIb β 3 expression
Rat	30 mcg/kg	4 mcg/kg/min	Procedure-dependent	Ferric Chloride-Induced Carotid Artery Thrombosis	Inhibition of thrombus formation

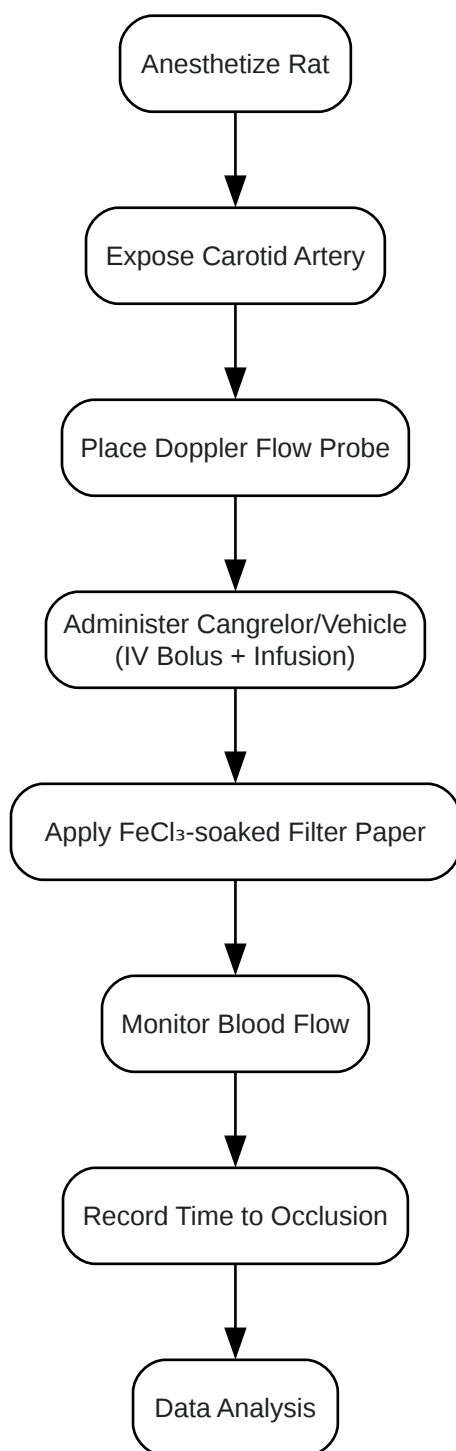
Table 2: Cangrelor Dosage in Non-Rodent Models

Animal Model	Bolus Dose	Infusion Rate	Duration	Experimental Model	Observed Effect
Dog	-	4 mcg/kg/min	2 - 6 hours	Femoral/Coronary Artery Thrombosis	Reduced reocclusion rates and maintained carotid artery blood flow.[1]
Rabbit	-	-	-	Myocardial Infarction Model	Dose-dependent reduction in infarct size.[2]
Non-human Primate (Monkey)	-	-	-	Myocardial Infarction Model	Effective platelet aggregation blockage (94%).[2]

Mechanism of Action: P2Y12 Signaling Pathway

Cangrelor is a reversible antagonist of the P2Y12 receptor, a key G protein-coupled receptor on the platelet surface. Adenosine diphosphate (ADP) binding to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. Cangrelor blocks this interaction, thereby inhibiting platelet function.





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References

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- 2. Phenotyping the Use of Cangrelor in Percutaneous Coronary Interventions - PMC [pmc.ncbi.nlm.nih.gov]
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